molecular formula C13H10ClN5O2 B12581641 4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid CAS No. 203202-58-8

4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid

Cat. No.: B12581641
CAS No.: 203202-58-8
M. Wt: 303.70 g/mol
InChI Key: PUEQSOOHFGRCTC-UHFFFAOYSA-N
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Description

4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid is a compound that combines a purine derivative with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid typically involves the reaction of 2-amino-6-chloropurine with a benzoic acid derivative. One common method involves the use of 2-amino-6-chloropurine and 4-(chloromethyl)benzoic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloropurine moiety can be reduced to form purine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the purine moiety.

    Reduction: Purine derivatives with reduced functional groups.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with biological processes such as DNA replication and protein synthesis. The benzoic acid moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropurine: A purine derivative with similar chemical properties.

    4-(Chloromethyl)benzoic acid: A benzoic acid derivative used in the synthesis of the compound.

    2-Amino-6-chloro-9H-purine-9-acetic acid: Another purine derivative with a different functional group.

Uniqueness

4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid is unique due to its combination of a purine and benzoic acid moiety, which provides it with distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

203202-58-8

Molecular Formula

C13H10ClN5O2

Molecular Weight

303.70 g/mol

IUPAC Name

4-[(2-amino-6-chloropurin-9-yl)methyl]benzoic acid

InChI

InChI=1S/C13H10ClN5O2/c14-10-9-11(18-13(15)17-10)19(6-16-9)5-7-1-3-8(4-2-7)12(20)21/h1-4,6H,5H2,(H,20,21)(H2,15,17,18)

InChI Key

PUEQSOOHFGRCTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)N)C(=O)O

Origin of Product

United States

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